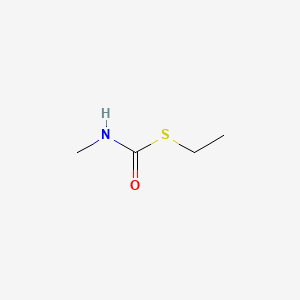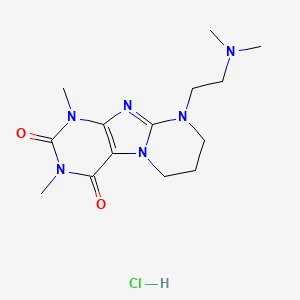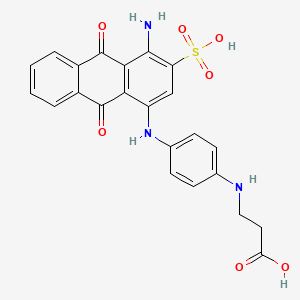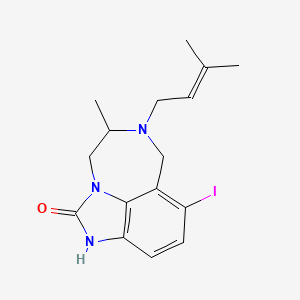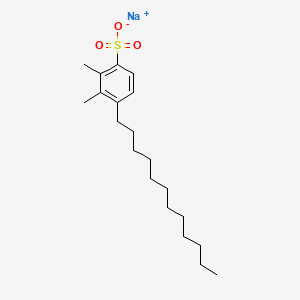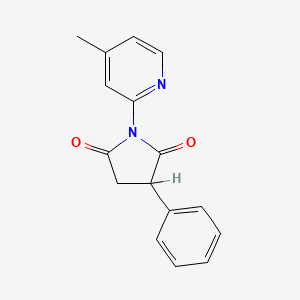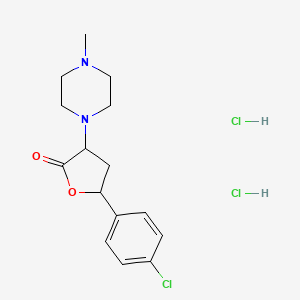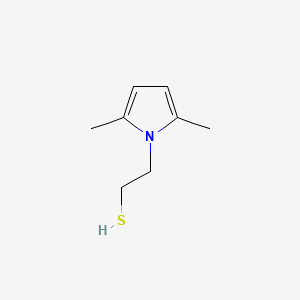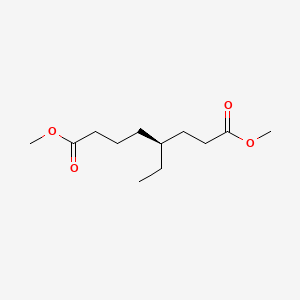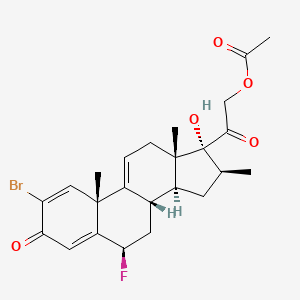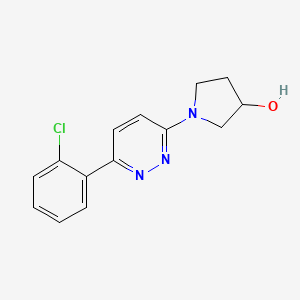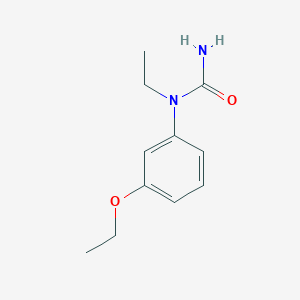
Urea, N-(3-ethoxyphenyl)-N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl-m-phenetylurea is a chemical compound belonging to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications
準備方法
Synthetic Routes and Reaction Conditions
Ethyl-m-phenetylurea can be synthesized through the nucleophilic addition of ethylamine to m-phenetyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions involve maintaining a mild temperature and using potassium isocyanate as a reagent .
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including ethyl-m-phenetylurea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are favored for their efficiency and scalability, although they may require careful handling of reagents to ensure safety and environmental compliance.
化学反応の分析
Types of Reactions
Ethyl-m-phenetylurea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert ethyl-m-phenetylurea into its amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium cyanate are employed.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amine derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
Ethyl-m-phenetylurea has several scientific research applications:
作用機序
The mechanism of action of ethyl-m-phenetylurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes by modulating enzyme activity and signal transduction pathways .
類似化合物との比較
Ethyl-m-phenetylurea can be compared with other N-substituted ureas, such as:
Phenylurea: Known for its herbicidal properties and used in agriculture.
Thiourea: Used in the synthesis of pharmaceuticals and agrochemicals.
N-methyl-N-phenylurea: Studied for its potential biological activities.
Ethyl-m-phenetylurea stands out due to its unique ethyl and phenetyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
642462-74-6 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
1-(3-ethoxyphenyl)-1-ethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-6-5-7-10(8-9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14) |
InChIキー |
YZGHKIVQDWBQBJ-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC(=CC=C1)OCC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



